

Application Note: Comprehensive Characterization of 7-Hydroxyfluphenazine Reference Standards

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Compound of Interest

Compound Name: 7-Hydroxyfluphenazine

Cat. No.: B030106

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Introduction

7-Hydroxyfluphenazine is a principal active metabolite of Fluphenazine, a potent phenothiazine-class antipsychotic medication used in the management of schizophrenia.[1][2] The accurate quantification of **7-Hydroxyfluphenazine** in biological matrices and pharmaceutical formulations is critical for pharmacokinetic studies, therapeutic drug monitoring, and quality control. The reliability of these analytical measurements depends entirely on the quality of the reference standard used for calibration and identification.

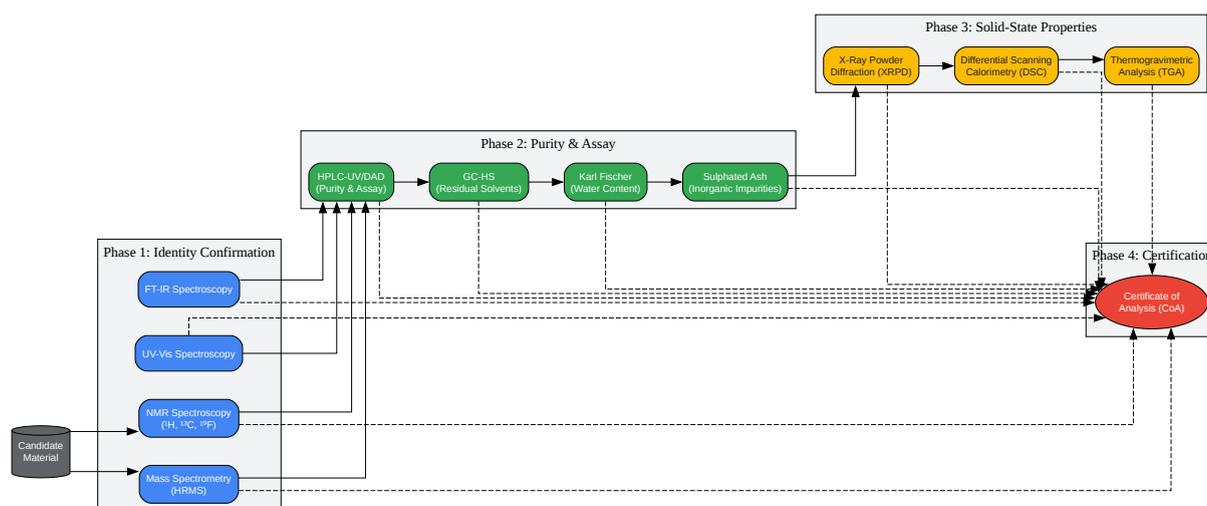
A Reference Standard is a highly purified and well-characterized substance intended for use in specified chemical and physical tests.[3][4] Its purpose is to provide a benchmark against which a new batch of a substance can be compared. Therefore, the comprehensive characterization of a **7-Hydroxyfluphenazine** reference standard is not merely a procedural step but a foundational requirement for ensuring the accuracy, precision, and validity of all subsequent analytical work. This involves unequivocally confirming its chemical identity, determining its purity with a high degree of certainty, and assessing its physical properties.

This application note provides a multi-faceted strategic approach to the characterization of **7-Hydroxyfluphenazine** reference standards, integrating spectroscopic, chromatographic, and solid-state analysis techniques. The protocols outlined herein are designed to establish a self-validating system of analysis, ensuring trustworthiness and scientific integrity in line with

international regulatory expectations, such as those described by the International Council for Harmonisation (ICH).^{[5][6]}

Characterization Workflow Overview

The establishment of a reference standard is a systematic process that builds a comprehensive profile of the material. Each analytical technique provides a unique and orthogonal piece of information. When combined, these data points create a complete and defensible characterization package.



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Caption: Comprehensive workflow for **7-Hydroxyfluphenazine** reference standard characterization.

Identity Confirmation: Spectroscopic & Spectrometric Techniques

The primary goal of this phase is to confirm that the molecular structure of the candidate material is unequivocally that of **7-Hydroxyfluphenazine**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for unambiguous structure elucidation. For **7-Hydroxyfluphenazine**, a combination of ^1H , ^{13}C , and ^{19}F NMR experiments provides a complete picture of the molecule's carbon-hydrogen framework and the characteristic trifluoromethyl group.

- ^1H NMR: Confirms the number, connectivity, and chemical environment of all protons. The spectrum should be consistent with the substituted phenothiazine ring, the propyl chain, the piperazine ring, and the hydroxyethyl group.
- ^{13}C NMR: Provides information on the carbon skeleton. The number of signals should correspond to the number of unique carbon atoms in the structure.
- ^{19}F NMR: A single sharp signal is expected, confirming the presence and purity of the $-\text{CF}_3$ group, a key structural feature of the fluphenazine series.

Mass Spectrometry (MS)

High-Resolution Mass Spectrometry (HRMS) is employed to determine the elemental composition of the molecule by measuring its mass with very high accuracy.

- Causality: Electrospray ionization (ESI) is typically used for polar molecules like **7-Hydroxyfluphenazine**. The measured accurate mass of the protonated molecule $[\text{M}+\text{H}]^+$ should be within a narrow tolerance (e.g., < 5 ppm) of the theoretical calculated mass, confirming the molecular formula. Tandem MS (MS/MS) can be used to fragment the molecule, providing further structural confirmation by identifying characteristic daughter ions.

[7]

Fourier-Transform Infrared (IR) Spectroscopy

IR spectroscopy provides a molecular "fingerprint" based on the vibrational frequencies of functional groups.

- Key Functional Groups: The IR spectrum of **7-Hydroxyfluphenazine** should exhibit characteristic absorption bands for:
 - O-H stretching (from the phenolic and alcohol groups)
 - Aromatic C-H stretching
 - Aliphatic C-H stretching
 - C=C stretching (aromatic rings)
 - C-N stretching (amines)
 - C-F stretching (trifluoromethyl group)
 - C-S stretching (phenothiazine ring)

UV-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum is determined by the chromophoric system of the molecule, primarily the phenothiazine ring system. Aqueous solutions of fluphenazine, a closely related compound, show characteristic absorption bands at approximately 256 nm and 306 nm.[8] A similar profile is expected for **7-Hydroxyfluphenazine**. This technique is particularly useful for quantitative analysis (assay) due to its simplicity and reproducibility.

Purity Assessment and Assay

Purity determination is a critical component of reference standard characterization. The goal is to identify and quantify all impurities present, including related substances, residual solvents, water, and inorganic materials.

High-Performance Liquid Chromatography (HPLC)

HPLC is the cornerstone technique for assessing the purity of non-volatile organic compounds. [9] A stability-indicating method must be developed and validated according to ICH Q2(R1)

guidelines.[5][10]

- Principle: A reversed-phase HPLC method with UV or Diode Array Detection (DAD) is typically developed. DAD is superior as it allows for peak purity analysis, ensuring that a single chromatographic peak is not composed of co-eluting impurities.
- Validation: The method must be validated for specificity, linearity, range, accuracy, precision, and robustness.[11]
- Purity Calculation: The purity is typically determined by area percent normalization, assuming all related impurities have a similar response factor to the main peak.

Protocol: HPLC Purity and Assay Determination

- Chromatographic System:
 - Column: C18, 4.6 x 150 mm, 3.5 μ m particle size
 - Mobile Phase A: 0.1% Formic Acid in Water
 - Mobile Phase B: Acetonitrile
 - Gradient: A time-programmed gradient from low to high organic content (e.g., 20% to 90% B over 30 minutes) is necessary to separate polar and non-polar impurities.
 - Flow Rate: 1.0 mL/min
 - Detection: UV at 256 nm
 - Column Temperature: 30 °C
 - Injection Volume: 10 μ L
- System Suitability Test (SST):
 - Before analysis, perform at least five replicate injections of a standard solution.

- Acceptance Criteria: Relative Standard Deviation (RSD) for peak area and retention time \leq 2.0%; Tailing factor for the main peak \leq 2.0.
- Sample Preparation:
 - Accurately weigh about 10 mg of the **7-Hydroxyfluphenazine** reference standard candidate.
 - Dissolve in a suitable diluent (e.g., 50:50 Acetonitrile:Water) to a final concentration of 0.5 mg/mL.
- Analysis:
 - Inject the sample solution and record the chromatogram.
 - Identify and integrate all peaks with an area greater than 0.05% of the total area.
- Calculation:
 - Purity (Area %): $(\text{Area of Main Peak} / \text{Sum of All Peak Areas}) * 100\%$
 - Assay (vs. Current Standard): Calculate the concentration of the candidate material against a previously certified reference standard.

Table 1: HPLC Method Validation Parameters (Example)

Parameter	Specification	Purpose
Specificity	Peak is resolved from impurities; Peak purity index > 0.999	Ensures the method measures only the analyte of interest.
Linearity	$r^2 \geq 0.999$ over 5 concentrations	Confirms a proportional response across a range of concentrations.[5]
Range	80-120% of the assay concentration	The interval providing suitable linearity, accuracy, and precision.[5]
Accuracy	98.0% - 102.0% recovery	Measures the closeness of test results to the true value.
Precision (Repeatability)	RSD $\leq 1.0\%$ for 6 preparations	Assesses variability with repeated measurements under the same conditions.
Robustness	No significant change with minor variations in method	Demonstrates the method's reliability with normal operational variations.

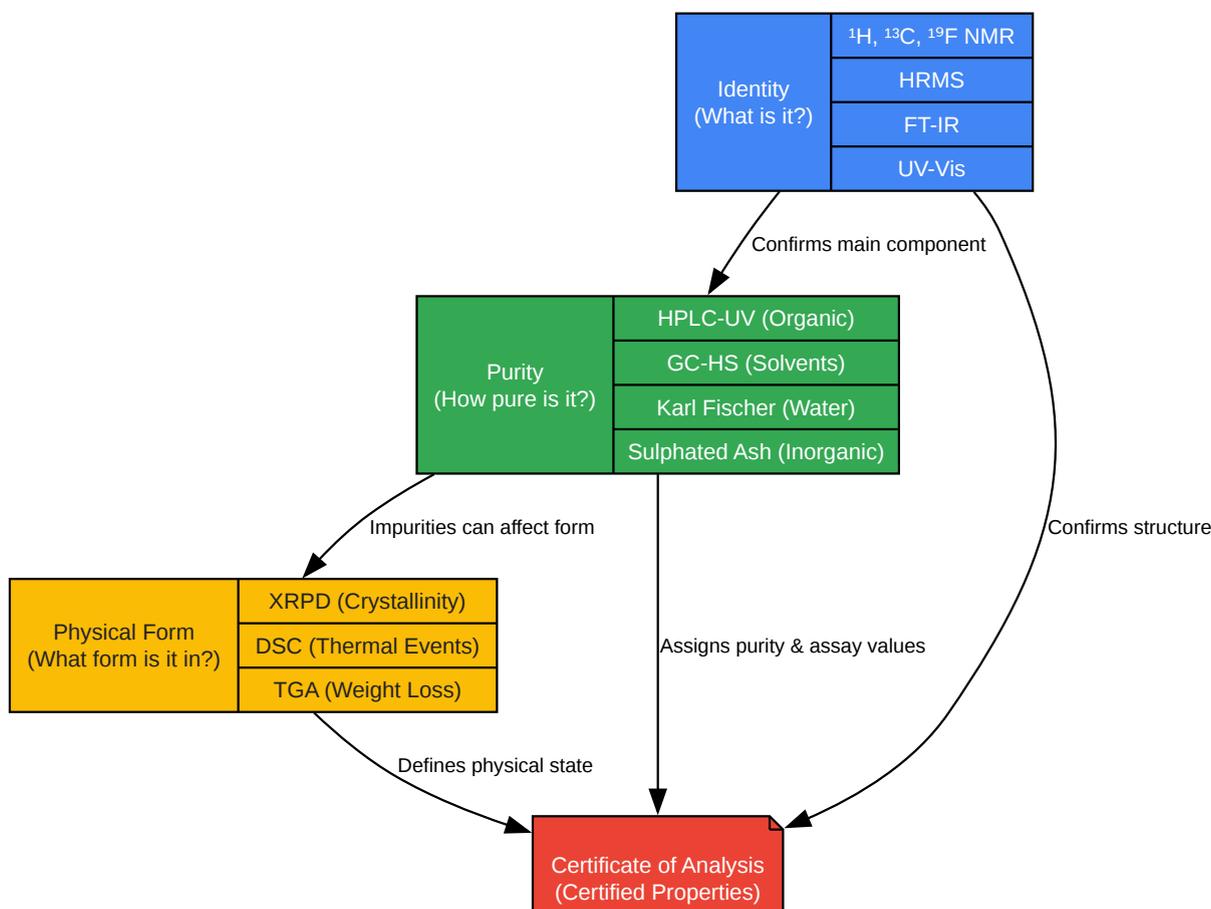
Other Purity Assessments

- Residual Solvents: Determined by Headspace Gas Chromatography (GC-HS) as per USP <467> or ICH Q3C guidelines. This quantifies any organic volatile impurities remaining from the synthesis process.
- Water Content: Determined by Karl Fischer titration (USP <921>).[12] This coulometric or volumetric method is specific for water and is more accurate than loss on drying for hygroscopic materials.
- Sulphated Ash: Measures the amount of inorganic impurities (USP <281>). The sample is charred and then ignited with sulfuric acid to a constant weight. The result should typically be $\leq 0.1\%$.

Solid-State Characterization

The physical form of the reference standard is a critical attribute that can affect its stability, solubility, and handling.[13][14] Solid-state characterization ensures consistency between different batches.[15]

- X-Ray Powder Diffraction (XRPD): This is the primary technique to determine if the material is crystalline or amorphous and to identify its specific polymorphic form. A consistent XRPD pattern is required for a reference standard.
- Differential Scanning Calorimetry (DSC): Measures the heat flow into or out of a sample as a function of temperature. It is used to determine the melting point, and purity, and to detect polymorphic transitions.
- Thermogravimetric Analysis (TGA): Measures the change in mass of a sample as a function of temperature. It is used to determine the amount of residual solvents and water and to assess thermal stability.



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Caption: Interrelation of analytical techniques for reference standard certification.

Data Synthesis and Certification

The final step is to synthesize all the data into a comprehensive Certificate of Analysis (CoA).

The assigned purity value is calculated by a mass balance approach:

$$\text{Purity (\%)} = 100\% - (\% \text{ Organic Impurities}) - (\% \text{ Water}) - (\% \text{ Residual Solvents}) - (\% \text{ Inorganic Impurities})$$

This assigned value, along with the complete spectroscopic and physical data, constitutes the full characterization of the **7-Hydroxyfluphenazine** reference standard. This standard, with its

rigorously established properties, can then be used with confidence in all analytical applications.[16]

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